molecular formula C11H14BrNO2 B1531272 2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine CAS No. 1492576-48-3

2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine

Cat. No.: B1531272
CAS No.: 1492576-48-3
M. Wt: 272.14 g/mol
InChI Key: BLEOSMHMYCJYPI-UHFFFAOYSA-N
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Description

2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is an organic compound that features a pyridine ring substituted with a bromo group and a tetrahydropyranyl methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine typically involves the bromination of 3-hydroxypyridine followed by the protection of the hydroxyl group with tetrahydropyran. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dihydropyridines.

    Hydrolysis: Formation of 3-hydroxypyridine.

Scientific Research Applications

2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is not well-documented. its reactivity can be attributed to the presence of the bromo group, which can participate in nucleophilic substitution reactions, and the tetrahydropyranyl group, which can be hydrolyzed to reveal a hydroxyl group. These functional groups allow the compound to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromopropoxy)tetrahydro-2H-pyran: Similar in structure but with a different substitution pattern.

    2-(Bromomethyl)tetrahydro-2H-pyran: Another brominated tetrahydropyran derivative.

    4-Bromotetrahydropyran: A simpler brominated tetrahydropyran compound.

Properties

IUPAC Name

2-bromo-3-(oxan-4-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c12-11-10(2-1-5-13-11)15-8-9-3-6-14-7-4-9/h1-2,5,9H,3-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEOSMHMYCJYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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